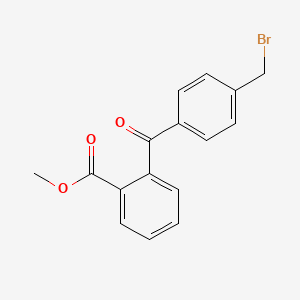

Methyl 2-(4-(bromomethyl)benzoyl)benzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-[4-(bromomethyl)benzoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-20-16(19)14-5-3-2-4-13(14)15(18)12-8-6-11(10-17)7-9-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAFIJHJKANVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"Methyl 4-bromo-2-(bromomethyl)benzoate" potential research applications

Strategic Applications in Phthalazinone Scaffolds and PARP Inhibitor Synthesis

Executive Summary

Methyl 4-bromo-2-(bromomethyl)benzoate (CAS: 481069-95-8) is a bifunctional benzylic halide ester that serves as a linchpin intermediate in medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses a highly reactive benzylic bromide for nucleophilic substitution, an aryl bromide for palladium-catalyzed cross-coupling, and an ester for cyclization or hydrolysis.

This guide details its primary utility as a precursor to phthalazin-1(2H)-ones —the pharmacophore core of Poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and its analogs. By leveraging the ortho-disposition of the bromomethyl and ester groups, researchers can access nitrogen-containing heterocycles in a single synthetic operation.

Part 1: Molecular Architecture & Reactivity Profile

The molecule functions as a "molecular switchboard," allowing sequential functionalization at three distinct sites. Understanding the reactivity hierarchy is critical for designing synthetic routes.

The Reactivity Triad

-

Benzylic Bromide (Site A - Kinetic Soft Spot): The most reactive site. Susceptible to

attack by amines, hydrazines, or thiols at room temperature. It is the primary entry point for heterocycle formation. -

Methyl Ester (Site B - Cyclization Anchor): Reacts with internal nucleophiles (tethered from Site A) to close rings. This "catch-and-release" mechanism is thermodynamically driven, often forming stable lactams (isoindolinones or phthalazinones).

-

Aryl Bromide (Site C - Late-Stage Diversification): The least reactive site under standard nucleophilic conditions. It remains intact during cyclization, serving as a pre-installed handle for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the rest of the drug pharmacophore.

Visualization: The Orthogonal Reactivity Map

Figure 1: The orthogonal reactivity map showing how the three functional groups enable divergent synthesis of heterocycles and biaryl compounds.

Part 2: Primary Application – PARP Inhibitor Synthesis[1]

The most high-value application of this intermediate is the synthesis of 6-bromo-4-substituted-phthalazin-1(2H)-ones . This scaffold mimics the nicotinamide pocket of the PARP enzyme. While Olaparib itself utilizes a fluoro-substituted variant, the 4-bromo analog described here is crucial for Structure-Activity Relationship (SAR) studies, allowing chemists to explore different electronic vectors or couple alternative side chains via the bromine handle.

The "One-Pot" Cyclization Strategy

The transformation from the benzoate to the phthalazinone is a cascade reaction:

-

Alkylation: Hydrazine attacks the benzylic bromide.

-

Acylation: The resulting hydrazide attacks the adjacent ester.

-

Elimination: Loss of methanol yields the stable phthalazinone.

Experimental Workflow: Synthesis of the Phthalazinone Core

Figure 2: Synthetic workflow for converting the starting benzoate into a functionalized PARP inhibitor scaffold.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating. The disappearance of specific NMR signals serves as the primary checkpoint for reaction completion.

Protocol A: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

Objective: Functionalize the benzylic position via Wohl-Ziegler bromination.

Reagents:

-

Methyl 4-bromo-2-methylbenzoate (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

-

Solvent: Trifluorotoluene (PhCF

) or Acetonitrile (Avoid CCl

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material in Trifluorotoluene (0.5 M concentration).

-

Addition: Add NBS and AIBN.

-

Reaction: Heat to reflux (approx. 102°C for PhCF

) with vigorous stirring.-

Expert Insight: The reaction is radical-initiated. If it does not start (yellow color persists), shine a halogen lamp on the flask to photo-initiate.

-

-

Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 9:1).

-

NMR Checkpoint: The starting material methyl singlet (~2.6 ppm) will disappear. The product benzylic -CH

Br singlet will appear downfield (~4.9 ppm).

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[2] Concentrate the filtrate.

-

Purification: Recrystallize from Hexane/EtOAc or use flash chromatography if di-bromination is observed.

Protocol B: Cyclization to 6-Bromo-phthalazin-1(2H)-one

Objective: Construct the heterocycle core.

Reagents:

-

Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq)[1]

-

Hydrazine hydrate (3.0 eq)

-

Solvent: Ethanol or Methanol

Procedure:

-

Setup: Dissolve the bromomethyl benzoate in Ethanol (0.2 M).

-

Addition: Add hydrazine hydrate dropwise at room temperature.

-

Note: The reaction is exothermic.

-

-

Reaction: Heat to reflux for 2–4 hours. A white precipitate usually forms as the product is less soluble than the starting material.

-

Workup: Cool the mixture to room temperature.

-

Isolation: Filter the white solid. Wash with cold ethanol and water to remove excess hydrazine and salts.

-

Yield: Typically >90%.

-

Data Validation: Mass spectrometry should show a specific mass of [M+H]+ corresponding to the loss of Methanol and HBr from the combined starting materials.

-

Part 4: Handling & Safety Data

Warning: Benzylic bromides are potent lachrymators (tear-inducing agents) and skin irritants.

-

Engineering Controls: All operations involving the isolation of Methyl 4-bromo-2-(bromomethyl)benzoate must be performed in a well-ventilated fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active alkylating agents before removal from the hood.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Benzylic bromides can degrade (hydrolyze) upon exposure to atmospheric moisture, releasing HBr which further catalyzes decomposition.

References

-

ChemicalBook. (n.d.). Methyl 4-bromo-2-(bromomethyl)benzoate Synthesis and Properties. Retrieved from

-

Royal Society of Chemistry. (2016). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.[3][4][5] Green Chemistry.[3] Retrieved from

-

National Institutes of Health (PMC). (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[4][5][6] ACS Omega. Retrieved from

-

MDPI. (2019). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules.[7][1][2][3][4][5][6][8][9][10][11] Retrieved from

-

Google Patents. (2018). WO2018038680A1 - Processes for preparing olaparib. Retrieved from

Sources

- 1. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents [mdpi.com]

- 3. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 8. Methyl 2-bromo-4-(bromomethyl)benzoate [myskinrecipes.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 11. Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Application Note: Precision Benzylic Bromination of Methyl 2-Methylbenzoate

Executive Summary

This guide details the synthesis of Methyl 2-(bromomethyl)benzoate (CAS: 2417-73-4), a critical pharmacophore intermediate used in the development of isoindolinone-based therapeutics and heterocyclic building blocks.

The protocol utilizes the Wohl-Ziegler reaction , employing N-Bromosuccinimide (NBS) as the bromine source.[1][2][3][4][5][6][7] While historical literature relies on carbon tetrachloride (

Key Chemical Transformation

Reactant: Methyl 2-methylbenzoate (CAS: 89-71-4) Reagent: N-Bromosuccinimide (NBS) Catalyst: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) Product: Methyl 2-(bromomethyl)benzoate

Reaction Engineering & Mechanism

The Wohl-Ziegler Mechanism

The reaction does not proceed via ionic addition. Instead, it follows a free-radical chain mechanism. The "Goldfinger Mechanism" is the accepted model, where the low concentration of molecular bromine (

Why NBS?

NBS maintains a steady, low concentration of

Visualization: Radical Cycle

The following diagram illustrates the initiation, propagation, and termination steps governing this synthesis.

Caption: The Goldfinger mechanism loop showing the in-situ generation of Bromine from NBS, preventing ring bromination.[7]

Experimental Protocol

Safety & Hazard Assessment (Critical)

-

Lachrymator Warning: The product, Methyl 2-(bromomethyl)benzoate, is a potent lachrymator (tear gas). All operations, especially solvent removal and cleaning of glassware , must be performed in a high-efficiency fume hood.

-

Explosion Hazard: AIBN and BPO are potentially explosive. Store cold. Do not grind.

-

Solvent: Benzotrifluoride is flammable (Flash point: 12°C).

Materials Checklist

| Component | Equiv. | Role | Notes |

| Methyl 2-methylbenzoate | 1.0 | Substrate | Liquid (MP: -69°C). Purity >98% essential. |

| N-Bromosuccinimide (NBS) | 1.05 | Reagent | Recrystallize from water if yellow/brown. Must be white. |

| AIBN | 0.05 | Initiator | Can substitute with Benzoyl Peroxide. |

| Benzotrifluoride ( | Solvent | Medium | 5 mL per 1g of substrate. |

Step-by-Step Procedure

Step 1: Setup

-

Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Flush the system with Nitrogen or Argon for 10 minutes (Oxygen scavenges radicals, inhibiting the reaction).

Step 2: Reaction Assembly

-

Charge the RBF with Methyl 2-methylbenzoate (10.0 g, 66.6 mmol).

-

Add Benzotrifluoride (50 mL).

-

Add NBS (12.4 g, 69.9 mmol). Note: NBS will likely settle at the bottom; it is not fully soluble initially.

-

Add AIBN (546 mg, 3.33 mmol).

Step 3: Initiation & Reflux

-

Heat the mixture to reflux (approx. 100-105°C oil bath temperature).

-

Observation Point: Within 15-30 minutes, the dense white NBS solid at the bottom should disappear and be replaced by Succinimide , which is less dense and will float to the surface of the solvent. This "inversion of density" is a classic visual indicator of reaction progress in halogenated solvents.

-

Maintain reflux for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

Step 4: Workup

-

Cool the reaction mixture to

(ice bath). This maximizes the precipitation of succinimide. -

Filtration: Filter the cold mixture through a sintered glass funnel or a pad of Celite to remove the solid succinimide byproduct. Wash the solid cake with cold solvent.

-

Concentration: Transfer the filtrate to a weighed flask. Remove the solvent under reduced pressure (Rotary Evaporator). Caution: The residue is a lachrymator.

Step 5: Purification

-

Crude Analysis: The residue is typically a yellow oil.

-

Method A (Distillation): Vacuum distillation (approx. 110-115°C at 2 mmHg).

-

Method B (Crystallization - Preferred): Dissolve the oil in a minimum amount of hot Hexane (or Hexane/Ether 10:1). Cool to

. The product crystallizes as white/off-white needles. -

Yield Target: 60–75%.

Process Monitoring & Troubleshooting

Workflow Visualization

Caption: Operational workflow for the synthesis of Methyl 2-(bromomethyl)benzoate.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Impure NBS (degraded to HBr/Br2) | Recrystallize NBS from water. Dry thoroughly before use. |

| No Reaction (SM remains) | Oxygen inhibition | Ensure vigorous |

| Dibromination (Product + 79 mass) | Excess NBS or too long reflux | Strictly limit NBS to 1.05 eq. Stop reaction immediately upon consumption of SM (TLC). |

| Ring Bromination | Ionic mechanism dominance | Ensure anhydrous conditions. Avoid Lewis Acid contaminants. Use radical initiator. |

| Dark/Black Reaction | Decomposition / Iodine contamination | Check AIBN quality. Ensure light exclusion if not using photo-initiation (though light is often helpful, uncontrolled UV can degrade). |

Analytical Validation

To certify the product, compare against these standard spectral data points:

-

NMR (400 MHz,

- 7.95 (dd, 1H, Ar-H)

- 7.50–7.35 (m, 3H, Ar-H)

-

4.95 (s, 2H,

-

3.93 (s, 3H,

-

Shift Logic: The benzylic protons shift downfield significantly (from ~2.6 ppm in the starting material to ~4.95 ppm) due to the electronegativity of Bromine.

References

-

Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.

-

Greenwood, F. L., et al. (1958).[2] N-Bromosuccinimide.[2][3][5][6][8][9] Organic Syntheses, 38, 8.

-

Togo, H., & Katohgi, M. (2001). Synthetic uses of organohypervalent iodine compounds through radical pathways. Synlett, 2001(05), 0565-0581. (Discusses modern radical solvents including Benzotrifluoride).

-

Podgoršek, A., et al. (2009). "On Water" Bromination of Methyl Arenes. Tetrahedron Letters. (Reference for green chemistry adaptations).

-

BenchChem Technical Support. (2025). Purification of Methyl 2-(bromomethyl)-4-chlorobenzoate. (General purification guidance for benzylic bromides).

Sources

- 1. fiveable.me [fiveable.me]

- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. Wohl-Ziegler Reaction [organic-chemistry.org]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to the Regioselective Benzylic Bromination of Methyl Toluate Isomers using N-Bromosuccinimide (NBS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Bromosuccinimide (NBS) is a versatile and highly selective reagent for free-radical bromination at allylic and benzylic positions, a transformation known as the Wohl-Ziegler reaction.[1][2] This application note provides a detailed guide to the NBS-mediated benzylic bromination of the three isomers of methyl toluate: methyl o-toluate, methyl m-toluate, and methyl p-toluate. The resulting products, methyl (bromomethyl)benzoates, are valuable bifunctional intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where they serve as precursors for a wide range of derivatives.[3]

This guide offers a comparative analysis of the reaction across the three isomers, presenting detailed, field-proven protocols. It delves into the underlying reaction mechanism, explains the rationale behind experimental choices, and provides troubleshooting advice to enable researchers to confidently and safely perform these important transformations.

Theoretical Background and Mechanistic Insights

The benzylic bromination with NBS proceeds via a free-radical chain mechanism.[4] Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side reactions. The process can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation with light. This generates a small number of radicals that start the chain reaction. In the absence of a dedicated initiator, trace amounts of bromine (Br₂) often present in NBS can also be cleaved by light or heat to form bromine radicals (Br•).[5]

Propagation: This stage consists of a self-sustaining cycle of two main steps:

-

A bromine radical abstracts a hydrogen atom from the benzylic position of the methyl toluate isomer. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[6]

-

The benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired brominated product and a new bromine radical, which continues the chain reaction.[3][7]

NBS is particularly effective because it maintains a very low, constant concentration of Br₂ and HBr in the reaction mixture, which suppresses competitive electrophilic addition reactions to the aromatic ring.[3]

Termination: The chain reaction is terminated when two radical species combine.

The position of the methyl ester group (ortho, meta, or para) can influence the reaction rate. The electron-withdrawing nature of the ester group deactivates the aromatic ring, but its effect on the benzylic C-H bond strength is more complex. Steric hindrance from the ortho ester group can also impact the approach of the bromine radical, potentially requiring more forcing conditions compared to the meta and para isomers.

Mechanism of NBS Benzylic Bromination

Caption: Free-radical mechanism of NBS bromination.

Reagent Preparation and Safety

Purification of N-Bromosuccinimide

Commercial NBS often contains traces of bromine and succinimide, which can lead to unreliable results and side reactions.[1] It is highly recommended to recrystallize NBS before use, especially if it appears yellow or orange.[8]

Protocol:

-

In a fume hood, add 10 g of NBS to 100 mL of deionized water in an Erlenmeyer flask.

-

Heat the suspension on a hot plate with stirring until the NBS dissolves completely (typically around 90-95°C).[1]

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Cool the flask further in an ice bath to maximize crystallization.

-

Collect the white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a lachrymator, corrosive, and harmful if swallowed.[9][10] It causes severe skin burns and eye damage.[10] Always handle NBS in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][11] Avoid inhalation of dust.[9]

-

Solvents: Carbon tetrachloride (CCl₄) is a traditional solvent for these reactions but is a known carcinogen and is environmentally hazardous. Safer alternatives like acetonitrile, cyclohexane, or 1,2-dichloroethane are recommended.[5] These solvents are flammable and should be handled with care.

-

Radical Initiators: AIBN and BPO are thermally unstable and can decompose violently if heated improperly. Store them according to the manufacturer's instructions and add them to the reaction mixture at the appropriate temperature.

Experimental Protocols

The following protocols are provided for the bromination of each methyl toluate isomer. Reaction monitoring by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.

General Experimental Workflow

Caption: General workflow for NBS bromination.

Protocol 1: Synthesis of Methyl 4-(bromomethyl)benzoate

This protocol is adapted from established procedures for the bromination of methyl p-toluate.

Materials and Equipment:

-

Methyl p-toluate

-

Recrystallized N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or Acetonitrile

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert gas supply (N₂ or Ar)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl p-toluate (e.g., 20 g, 0.133 mol) and CCl₄ (100 mL).[12]

-

Add recrystallized NBS (23.9 g, 0.133 mol, 1.0 eq).[12]

-

Add a catalytic amount of AIBN (e.g., 5 g) or BPO (e.g., 0.41 g, 0.0017 mol).[12][13]

-

Under an inert atmosphere, heat the mixture to reflux (for CCl₄, ~77°C) with vigorous stirring. The reaction can also be initiated by irradiation with a light source (e.g., an IR lamp).[12]

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-7 hours.[13] A key visual cue is the succinimide byproduct floating to the surface of the CCl₄.[5]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the insoluble succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash with a saturated aqueous solution of NaHCO₃ and then with brine.[12]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization (e.g., from acetone) or silica gel column chromatography to obtain methyl 4-(bromomethyl)benzoate as a white to off-white solid.[12]

Protocol 2: Synthesis of Methyl 3-(bromomethyl)benzoate

This protocol is based on the successful bromination of methyl m-toluate.[3]

Materials and Equipment:

-

Methyl m-toluate

-

Recrystallized N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Cyclohexane

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert gas supply (N₂ or Ar)

Procedure:

-

In a dry round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve methyl m-toluate (e.g., 7.9 g) in CCl₄ (30 mL).[3]

-

Add recrystallized NBS (1.0-1.1 equivalents). The NBS can be added in portions over 2-3 hours.[3]

-

Add a catalytic amount of AIBN.

-

Heat the mixture to reflux under an inert atmosphere with efficient stirring.

-

Monitor the reaction by TLC (e.g., using cyclohexane/ethyl acetate 5:1 as eluent) until the starting material is consumed.[3] The reaction typically takes several hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and rinse the solid with a small volume of the solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

Purify the resulting oil or solid by vacuum distillation or column chromatography to yield pure methyl 3-(bromomethyl)benzoate.

Protocol 3: Synthesis of Methyl 2-(bromomethyl)benzoate

The bromination of methyl o-toluate can be more challenging due to steric hindrance. This protocol is a robust adaptation based on general principles for ortho-substituted toluenes.

Materials and Equipment:

-

Methyl o-toluate

-

Recrystallized N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Acetonitrile or 1,2-Dichlorobenzene

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert gas supply (N₂ or Ar), light source (optional but recommended)

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add methyl o-toluate (1 equivalent) and acetonitrile (sufficient to dissolve the substrate).

-

Add recrystallized NBS (1.05-1.2 equivalents). Using a slight excess of NBS may be necessary to drive the reaction to completion.

-

Add AIBN (0.04-0.1 equivalents) as the radical initiator.

-

Fit the flask with a reflux condenser and flush the system with an inert gas.

-

Heat the mixture to reflux (for acetonitrile, ~82°C) with vigorous stirring. Irradiation with a household compact fluorescent lamp (CFL) or a tungsten lamp can significantly improve the reaction rate and yield.[1]

-

The reaction may be slower than for the meta and para isomers; monitor carefully by TLC or GC-MS. Expect reaction times of 8 hours or more.

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide. Since succinimide has some solubility in acetonitrile, it may be necessary to first concentrate the mixture and then add a non-polar solvent like diethyl ether to precipitate the succinimide before filtration.

-

Wash the filtrate with water and brine to remove any remaining succinimide and other water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography to afford methyl 2-(bromomethyl)benzoate.[9]

Data Presentation and Comparison

The following table summarizes typical reaction parameters and outcomes for the NBS bromination of methyl toluate isomers.

| Parameter | Methyl p-toluate | Methyl m-toluate | Methyl o-toluate |

| Substrate | Methyl 4-methylbenzoate | Methyl 3-methylbenzoate | Methyl 2-methylbenzoate |

| Product | Methyl 4-(bromomethyl)benzoate | Methyl 3-(bromomethyl)benzoate | Methyl 2-(bromomethyl)benzoate |

| NBS (equivalents) | 1.0 - 1.1 | 1.0 - 1.1 | 1.05 - 1.2 |

| Initiator | AIBN or BPO | AIBN or BPO | AIBN |

| Solvent | CCl₄, Acetonitrile | CCl₄, Cyclohexane | Acetonitrile, 1,2-Dichlorobenzene |

| Temperature | Reflux (~77-82°C) | Reflux (~77-81°C) | Reflux (~82°C), potentially higher |

| Typical Time | 4 - 7 hours | 5 - 8 hours | 8 - 12+ hours |

| Typical Yield | 75-95% | 70-90% | 60-85% |

| Product Form | White/off-white solid | Light yellow liquid/low melting solid | Oil/low melting solid |

| Melting Point (°C) | 57-58 °C | 41-47 °C | N/A (often an oil) |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| No or slow reaction | - Impure NBS.- Inactive initiator.- Insufficient heat or light. | - Recrystallize NBS before use.- Use a fresh batch of AIBN/BPO.- Ensure proper reflux temperature and/or use a suitable light source. |

| Low Yield | - Incomplete reaction.- Product loss during work-up.- Side reactions. | - Increase reaction time or use a slight excess of NBS.- Ensure efficient extraction and minimize transfers.- Ensure anhydrous conditions and use freshly recrystallized NBS. |

| Dibromination | - Excess NBS.- High local concentration of bromine. | - Use stoichiometric amounts of NBS (1.0-1.05 eq).- Add NBS portion-wise over time. |

| Aromatic Bromination | - Reaction conditions favoring electrophilic substitution (polar solvents, presence of acid). | - Use non-polar solvents (CCl₄, cyclohexane).- Ensure no strong acid contaminants are present. |

Conclusion

The NBS-mediated benzylic bromination of methyl toluate isomers is a reliable and efficient method for synthesizing valuable methyl (bromomethyl)benzoate intermediates. While the para and meta isomers react readily under standard Wohl-Ziegler conditions, the ortho isomer may require slightly more forcing conditions due to steric hindrance. By using purified NBS, appropriate initiation, and careful control of reaction parameters, researchers can achieve high yields of the desired monobrominated products. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of these transformations in a laboratory setting.

References

-

N-Bromosuccinimide - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS. (2016, May 12). Loba Chemie. Retrieved February 15, 2026, from [Link]

-

Benzylic Bromination. (2024, February 10). Chemistry Steps. Retrieved February 15, 2026, from [Link]

-

Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved February 15, 2026, from [Link]

-

A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. (2013, November 21). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Synthesis of Methyl-2-bromomethylbenzoate. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

-

Methyl 4‐(bromomethyl)benzoate. (2007). Acta Crystallographica Section E. Retrieved February 15, 2026, from [Link]

- Process for synthesis of lenalidomide. (n.d.). Google Patents.

-

Allylic and benzylic bromination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

The Mechanism of Benzylic Bromination with N-Bromosuccinimide. (1963). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

-

Reagent Friday: NBS (N-Bromo Succinimide). (2011, June 10). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Reagent Purification. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. mdpi.com [mdpi.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 12. Solved Experiment #2: Bromination of m-Toluic Acid Using NBS | Chegg.com [chegg.com]

- 13. mdpi.com [mdpi.com]

Use of "Methyl 2-[4-(bromomethyl)phenyl]benzoate" in the preparation of imidazoles

Application Note: High-Fidelity -Alkylation of Imidazoles using Methyl 2-[4-(bromomethyl)phenyl]benzoate

Introduction & Chemical Profile

Methyl 2-[4-(bromomethyl)phenyl]benzoate (CAS: 114772-38-2) is a specialized biphenyl alkylating agent.[1][2][3] Its primary industrial application is the synthesis of the "sartan" class of antihypertensives, most notably Telmisartan .

The molecule features a reactive benzyl bromide moiety (electrophile) and a protected carboxylate (methyl ester) on an orthogonal phenyl ring. This dual-functionality allows for the construction of the lipophilic biphenyl pharmacophore followed by controlled hydrolysis to the active carboxylic acid drug substance.

Chemical Specifications

| Property | Data |

| IUPAC Name | Methyl 4'-(bromomethyl)biphenyl-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 305.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 52–56 °C |

| Solubility | Soluble in Toluene, DMF, DMSO, Acetone, MEK; Insoluble in Water |

| Reactivity Class | Benzyl Bromide (Lachrymator, Alkylating Agent) |

Mechanism of Action: Regioselective Alkylation

The reaction proceeds via a nucleophilic substitution (

The Regioselectivity Challenge

In unsymmetrical benzimidazoles (common in drug synthesis), alkylation can occur at either the

-

Steric Steering: For 4-substituted benzimidazoles (e.g., the Telmisartan core), alkylation predominantly occurs at the nitrogen distal to the C4-substituent (the

position) to minimize steric clash. -

Tautomeric Equilibrium: The base shifts the equilibrium toward the delocalized anion. The transition state energy is lower for attack from the less hindered nitrogen.

Reaction Pathway Diagram

Caption: Mechanistic pathway highlighting the regioselective alkylation favored by steric factors.

Protocol A: General Imidazole Alkylation (Lab Scale)

Best for: Initial screening, small-scale synthesis of analogs, and non-GMP exploratory chemistry.

Reagents:

-

Substrate: 1.0 eq (Substituted Imidazole/Benzimidazole)

-

Electrophile: 1.1 eq Methyl 2-[4-(bromomethyl)phenyl]benzoate

-

Base: 2.0 eq Potassium Carbonate (

), anhydrous -

Solvent: DMF or Acetonitrile (ACN)

Procedure:

-

Preparation: Charge a round-bottom flask with the imidazole substrate and anhydrous

. -

Solvation: Add DMF (10 mL per gram of substrate). Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation/equilibration.

-

Addition: Add Methyl 2-[4-(bromomethyl)phenyl]benzoate (solid or dissolved in minimal DMF) portion-wise over 10 minutes.

-

Reaction: Stir at RT to 40°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc) or HPLC.

-

Note: Higher temperatures (>60°C) may increase side reactions (ester hydrolysis or bis-alkylation if applicable).

-

-

Workup: Pour the reaction mixture into ice-water (5x reaction volume).

-

Isolation:

-

If solid precipitates: Filter, wash with water, and dry.

-

If oil forms: Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

-

Protocol B: High-Yield Synthesis of Telmisartan Intermediate (Industrial Scale)

Best for: Process chemistry, scale-up, and optimization of the Telmisartan "dimer" alkylation.

Context: This protocol specifically addresses the coupling of the Telmisartan benzimidazole core (e.g., 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole) with the biphenyl bromide.[4][5]

Reagents:

-

Substrate: 1.0 eq Benzimidazole Core

-

Electrophile: 1.05 – 1.10 eq Methyl 2-[4-(bromomethyl)phenyl]benzoate

-

Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Solvent: DMSO (Dimethyl Sulfoxide) or Acetone/Water systems

-

Phase Transfer Catalyst (Optional): TBAB (if using biphasic solvents)

Step-by-Step Workflow:

-

Dissolution & Activation:

-

Coupling Reaction:

-

Cool the mixture to 15–20°C .

-

Add Methyl 2-[4-(bromomethyl)phenyl]benzoate slowly (solid addition or solution in DMSO) to maintain internal temperature < 25°C. Exothermic reaction.

-

Stir at 25–30°C for 2–4 hours.

-

Checkpoint: HPLC purity should show >98% conversion.

-

-

Quench & Crystallization:

-

Add water slowly (precipitation will occur).

-

Adjust pH to neutral (6.5–7.5) using dilute Acetic Acid if necessary to remove unreacted base.

-

Stir the slurry at 10°C for 1 hour to maximize yield.

-

-

Purification:

-

Filter the crude ester.

-

Wash the cake with water (to remove DMSO/salts) and cold Methanol (to remove unreacted bromide).

-

Yield Expectation: 85–92%.

-

Process Flow Diagram

Caption: Industrial workflow for the coupling of Telmisartan intermediates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of the methyl ester | Ensure anhydrous conditions if using strong bases (NaH). In KOH/DMSO, avoid excessive heating (>40°C). |

| Regioisomer Contamination | Steric lack of control | Lower the reaction temperature (0–5°C) during addition. Use a bulkier base (e.g., t-BuOK) to enhance steric discrimination. |

| Incomplete Reaction | Impure Electrophile | Check the bromide quality. Benzyl bromides degrade over time (hydrolysis/dimerization). Recrystallize the bromide if purity <98%. |

| Sticky/Oily Product | Residual DMSO | Improve water wash efficiency. Recrystallize from Methanol or Ethanol. |

Safety & Handling

Methyl 2-[4-(bromomethyl)phenyl]benzoate contains a benzylic bromide functionality.

-

Lachrymator: It is a potent eye irritant. All operations must be performed in a functioning fume hood.

-

Skin Corrosive: Wear double nitrile gloves and a lab coat.

-

Hydrolysis: Moisture sensitive.[2] Store under inert gas (Nitrogen/Argon) at 2–8°C.

References

-

Synthesis of Telmisartan: Venugopal, S., et al. "New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug."[8][9] Asian Journal of Chemistry, vol. 22, no.[8] 4, 2010, pp. 2767-2773.[8] Link

-

Process Patent (US): "Process for preparing telmisartan." US Patent Application 20060094883A1. Link

-

Regioselectivity in Imidazoles: "Regioselective Alkylation of 4(5)-Nitro-1H-imidazoles." Royal Society of Chemistry, Perkin Transactions 1. Link

-

Chemical Properties: "Methyl 2-[4-(bromomethyl)phenyl]benzoate Product Entry." ChemicalBook.[10] Link

-

Telmisartan Synthesis Overview: "Efficient Synthesis of Telmisartan: An Antihypertensive Drug."[8] Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS).[9] Link

Sources

- 1. Methyl 2-[4-(bromomethyl)phenyl]benzoate price,buy Methyl 2-[4-(bromomethyl)phenyl]benzoate - chemicalbook [chemicalbook.com]

- 2. Methyl 2-[4-(Bromomethyl)phenyl]benzoate | 114772-38-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CAS 114772-38-2: Methyl 4′-(bromomethyl)biphenyl-2-carboxy… [cymitquimica.com]

- 4. A PROCESS FOR THE PREPARATION OF TELMISARTAN - Patent 1912975 [data.epo.org]

- 5. WO2005108375A1 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 6. journal.iisc.ac.in [journal.iisc.ac.in]

- 7. Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Methyl 2-[4-(bromomethyl)phenyl]benzoate | 114772-38-2 [chemicalbook.com]

"Methyl 4-bromo-2-(bromomethyl)benzoate" as an intermediate for agrochemicals

Abstract Methyl 4-bromo-2-(bromomethyl)benzoate (CAS 78471-43-9) serves as a critical bifunctional building block in the synthesis of modern agrochemical active ingredients (AIs). Distinguished by its orthogonal reactivity—combining a highly electrophilic benzylic bromide with a transition-metal-active aryl bromide—this intermediate enables the rapid construction of fused heterocyclic scaffolds such as isoindolinones and phthalazinones . These cores are increasingly prevalent in next-generation herbicides (PPO inhibitors) and fungicides. This application note details the chemical profile, synthetic utility, and validated protocols for leveraging this intermediate in crop protection discovery and process development.

Introduction: The Strategic Value of Bifunctional Scaffolds

In agrochemical discovery, the ability to rapidly access diverse heterocyclic cores is paramount. Methyl 4-bromo-2-(bromomethyl)benzoate offers a unique advantage due to its "pre-organized" structure for cyclization.

-

Benzylic Bromide (C2 position): Acts as a "soft" electrophile, susceptible to rapid nucleophilic attack by amines, hydrazines, or thiols.

-

Methyl Ester (C1 position): Positioned for immediate intramolecular capture of the nucleophile, facilitating spontaneous lactamization to form 5- and 6-membered fused rings.

-

Aryl Bromide (C4 position): Remains intact during cyclization, serving as a handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to tune biological potency.

Chemical Profile & Stability

| Property | Specification |

| CAS Number | 78471-43-9 |

| IUPAC Name | Methyl 4-bromo-2-(bromomethyl)benzoate |

| Molecular Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 79.0 – 83.0 °C |

| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in hexanes.[1] |

| Stability | Moisture sensitive (hydrolysis of ester/benzyl bromide). Light sensitive. |

| Hazards | Corrosive (Skin Corr. 1B) , Lachrymator . |

Synthetic Utility & Reaction Pathways

The compound's primary utility lies in its transformation into 5-bromo-isoindolin-1-ones and 6-bromo-phthalazin-1-ones .

Pathway A: Isoindolinone Synthesis (Herbicidal/Insecticidal Scaffolds)

Reaction with primary amines (

-

S_N2 Displacement: The amine displaces the benzylic bromide.

-

Intramolecular Cyclization: The resulting secondary amine attacks the adjacent ester, releasing methanol to form the lactam (isoindolinone).

-

Result: A 2-substituted-5-bromoisoindolin-1-one, a scaffold found in developmental PPO-inhibiting herbicides.

Pathway B: Phthalazinone Synthesis (Fungicidal Scaffolds)

Reaction with hydrazine or substituted hydrazines yields phthalazinones, a core moiety in several commercial fungicides and PARP inhibitors.

Visualization of Reaction Logic

Caption: Divergent synthesis of agrochemical scaffolds. The benzylic bromide directs cyclization, while the aryl bromide enables late-stage diversification.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

Context: If not purchased, this intermediate is synthesized from methyl 4-bromo-2-methylbenzoate via radical bromination.

Reagents:

-

Methyl 4-bromo-2-methylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (Green alternative)

Procedure:

-

Dissolution: Dissolve methyl 4-bromo-2-methylbenzoate (e.g., 10 g) in anhydrous solvent (100 mL) under

atmosphere. -

Addition: Add NBS (1.05 eq) and radical initiator (BPO, 5 mol%).

-

Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. Optional: Irradiate with a tungsten lamp to accelerate initiation.

-

Monitoring: Monitor by TLC or HPLC. Reaction is typically complete in 2-4 hours. Note: Over-reaction leads to dibromomethyl byproduct.

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[2]

-

Purification: Concentrate the filtrate. Recrystallize from cyclohexane/EtOAc to yield the product as a white solid.

-

QC Check:

NMR should show disappearance of

-

Protocol B: Derivatization to Isoindolinone Scaffold

Application: Synthesis of a library of 5-bromo-2-substituted isoindolinones.

Reagents:

-

Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 mmol)

-

Primary Amine (e.g., Propargyl amine, Aniline derivative) (1.1 mmol)

-

Base: Triethylamine (

) (2.5 mmol) -

Solvent: THF or Methanol

Procedure:

-

Setup: To a solution of the benzoate (308 mg, 1.0 mmol) in dry THF (5 mL), add

(0.35 mL). -

Addition: Add the amine dropwise at 0°C.

-

Cyclization: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The formation of a white precipitate (

) indicates progress. -

Completion: If cyclization is slow (monitored by LCMS), heat to 50°C for 2 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Yield: Evaporation typically yields the crude lactam in >85% purity, suitable for the next coupling step.

Safety & Handling Guidelines

-

Lachrymator Warning: This compound releases benzyl bromide vapors which are potent tear agents. Always handle in a functioning fume hood.

-

Corrosive: Causes severe skin burns (Category 1B). Wear double nitrile gloves, lab coat, and safety goggles.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis. Moisture will degrade the benzylic bromide to the alcohol.

References

-

Synthesis & Properties: ChemicalBook, "Synthesis of Methyl 4-bromo-2-bromomethyl-benzoate from Benzoic acid, 4-bromo-2-methyl-, methyl ester."

-

Isoindolinone Scaffolds in Agrochemicals: Wang, C., et al. "Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential."[3] Pest Management Science, 2026.[3][4][5]

-

Phthalazinone Synthesis: Longdom, "Recent Developments in Chemistry of Phthalazines."

-

Safety Data: Thermo Fisher Scientific, "Safety Data Sheet: Methyl 4-(bromomethyl)benzoate."

Sources

- 1. Valifenalate PESTANAL , analytical standard, mixture of isomers 283159-90-0 [sigmaaldrich.com]

- 2. sciforum.net [sciforum.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Advances of isoindolinone scaffold in structural optimization and pharmacological mechanism for agrochemical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Nucleophilic Substitution Protocols for Methyl 2-(bromomethyl)benzoate

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the specific reactivity profile of Methyl 2-(bromomethyl)benzoate , a bifunctional reagent that serves as a linchpin for synthesizing isoindolinones and related heterocycles.

Executive Summary & Reactivity Profile

Methyl 2-(bromomethyl)benzoate is a unique bifunctional electrophile. Unlike its meta or para isomers, the ortho arrangement of the bromomethyl group and the methyl ester creates a "privileged" scaffold for heterocycle formation.

The "Ortho Effect" and Pathway Bifurcation

In nucleophilic substitution reactions, this reagent follows two distinct mechanistic pathways depending on the nature of the nucleophile:

-

Pathway A (Substitution-Cyclization): With primary amines or hydrazines, the initial

displacement of the bromide is followed rapidly by an intramolecular nucleophilic acyl substitution (amidation) to form isoindolin-1-ones (phthalimidines). -

Pathway B (Selective Substitution): With non-protic nucleophiles (e.g., azides, thiols) or under controlled pH, the reaction stops at the substitution product, preserving the ester group for orthogonal functionalization.

Mechanistic Pathway Diagram

Caption: Divergent reaction pathways. Amine nucleophiles trigger cyclization (Blue), while azides yield stable linear products (Dashed). Hydrolysis leads to Phthalide (Red).

Safety & Handling (Critical)

-

Lachrymator: This compound releases benzyl bromide-type vapors. All operations must be performed in a functioning chemical fume hood.

-

Corrosive: Causes severe skin burns and eye damage.[1][2] Double-gloving (Nitrile) and safety goggles are mandatory.

-

Quenching: Residual alkyl bromide should be quenched with a dilute solution of amine or sodium thiosulfate before disposal.

Protocol 1: Synthesis of N-Substituted Isoindolinones

Application: Construction of pharmacophores (e.g., Lenalidomide analogs).

Mechanism: Tandem

Reagents & Materials

| Component | Equivalents | Role |

| Methyl 2-(bromomethyl)benzoate | 1.0 equiv | Electrophile |

| Primary Amine (R-NH₂) | 1.1 – 1.2 equiv | Nucleophile |

| Triethylamine (TEA) or DIPEA | 2.0 – 3.0 equiv | Proton Scavenger |

| Solvent: Methanol (MeOH) or Acetonitrile (MeCN) | 0.1 M – 0.2 M | Reaction Medium |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.1 equiv) and TEA (2.0 equiv) in anhydrous MeOH.

-

Note: If the amine is a hydrochloride salt, increase TEA to 3.0 equiv.

-

-

Addition: Cool the solution to 0°C (ice bath). Add Methyl 2-(bromomethyl)benzoate (1.0 equiv) dropwise (either neat or dissolved in a minimal amount of solvent).

-

Reasoning: The reaction is exothermic. Low temperature prevents double-alkylation of the amine.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS.[3] The intermediate linear amine may be visible initially, converting to the cyclized product over time.

-

-

Cyclization Drive (Optional): If LC-MS shows incomplete cyclization (presence of linear amino-ester mass), heat the mixture to reflux (65°C for MeOH) for 1–2 hours.

-

Insight: Sterically hindered amines require thermal energy to overcome the rotational barrier for ring closure.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash with 1N HCl (to remove unreacted amine/TEA) followed by Saturated NaHCO₃ and Brine.

-

Caution: If your product is basic (contains other nitrogens), avoid acid wash; use water only.

-

-

Purification: Recrystallize from EtOH/Hexanes or purify via silica gel chromatography (typically EtOAc/Hexanes gradient).[4]

Protocol 2: Selective Substitution (Azidation)

Application: Preparation of "Click" chemistry precursors or Staudinger reduction substrates.

Mechanism:

Reagents & Materials

| Component | Equivalents | Role |

| Methyl 2-(bromomethyl)benzoate | 1.0 equiv | Electrophile |

| Sodium Azide (NaN₃) | 1.5 equiv | Nucleophile |

| Solvent: DMF or DMSO | 0.5 M | Polar Aprotic Solvent |

Step-by-Step Procedure

-

Safety Prep: NaN₃ is acutely toxic and can form explosive metal azides. Use plastic spatulas and avoid halogenated solvents (DCM/CHCl₃) during reaction.

-

Dissolution: Dissolve Methyl 2-(bromomethyl)benzoate (1.0 equiv) in DMF.

-

Addition: Add NaN₃ (1.5 equiv) in a single portion at RT.

-

Reaction: Stir at RT for 3–6 hours.

-

Observation: The suspension may change color slightly, but NaN₃ will remain partially insoluble.

-

-

Workup (Aqueous):

-

Dilute the reaction mixture with 10 volumes of Water.

-

Extract 3x with Diethyl Ether or EtOAc.

-

Crucial Step: Wash the organic layer extensively with water (to remove DMF) and Brine.

-

-

Drying: Dry over MgSO₄ and concentrate gently (Rotovap bath < 30°C).

-

Warning: Low molecular weight organic azides can be shock-sensitive if concentrated to dryness and heated. Store as a solution if possible.

-

Troubleshooting & Optimization

Common Impurity: Phthalide

The formation of phthalide (isobenzofuran-1(3H)-one) is the most common failure mode.

-

Cause: Presence of water/hydroxide creates the hydrolyzed alcohol intermediate, which spontaneously lactonizes.

-

Solution: Use anhydrous solvents. Store the bromide reagent in a desiccator. If phthalide forms, it is often separable by chromatography (less polar than most isoindolinones).

Data Summary Table

| Variable | Isoindolinone Protocol | Azide Protocol |

| Nucleophile | Primary Amine ( | Azide ( |

| Solvent | MeOH, EtOH, MeCN | DMF, DMSO |

| Temperature | 0°C | RT |

| Base Required? | Yes (TEA/DIPEA) | No |

| Major Side Product | Bis-alkylation (if amine is limiting) | Phthalide (if wet) |

| Typical Yield | 75 – 90% | 85 – 95% |

References

-

Isoindolinone Synthesis

- Source: Kundu, T., et al. "Convenient and efficient synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones." PMC (PubMed Central).

-

URL:[Link]

-

Azide Substitution (General Benzylic Protocol)

-

Phthalide Formation (Hydrolysis)

- Source: Fisher Scientific SDS - Methyl 2-(bromomethyl)

Sources

- 1. Methyl 2-(Bromomethyl)benzoate | 2417-73-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. escholarship.org [escholarship.org]

- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: The Role of Methyl 4-(bromomethyl)benzoate in Advanced Materials Synthesis

Abstract

Methyl 4-(bromomethyl)benzoate is a bifunctional reagent of significant interest in materials science and organic synthesis. Its structure, featuring a reactive benzyl bromide for nucleophilic substitution and a methyl ester for further modification, makes it an exemplary building block for complex molecular architectures. This guide provides an in-depth exploration of its application in the synthesis of calamitic (rod-like) liquid crystals and functional polymers. We will delve into the mechanistic rationale behind synthetic protocols, offering field-proven insights to guide researchers in leveraging this versatile compound for the development of novel materials.

Foundational Concepts: Understanding Methyl 4-(bromomethyl)benzoate

Methyl 4-(bromomethyl)benzoate (CAS No. 2417-72-3) is a white to off-white crystalline solid.[1] The key to its utility lies in its dual reactivity. The benzyl bromide group is a potent electrophile, highly susceptible to SN2 reactions with a wide range of nucleophiles.[2] This reactivity is enhanced by the benzylic position, which stabilizes the transition state. Simultaneously, the methyl ester group provides a site for hydrolysis and subsequent amidation or esterification, allowing for further molecular elaboration.

Physicochemical Properties

A summary of the key properties of Methyl 4-(bromomethyl)benzoate is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₂ | [1][3] |

| Molecular Weight | 229.07 g/mol | [1][3] |

| Melting Point | 57-58 °C | [1] |

| Boiling Point | 130-135 °C @ 2 mmHg | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Key Functional Groups | Bromo, Ester | |

| Synonyms | 4-(Methoxycarbonyl)benzyl bromide, α-Bromo-p-toluic acid methyl ester |

Handling Note: This compound is a lachrymator, meaning it can cause tearing.[1][4] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Core Synthesis Pathway

The most common laboratory synthesis involves the free-radical bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide or AIBN.[1][4]

Caption: Synthesis of Methyl 4-(bromomethyl)benzoate.

Application in Liquid Crystal Synthesis

Methyl 4-(bromomethyl)benzoate is a foundational component for creating calamitic, or rod-like, liquid crystals.[5] These molecules possess a rigid core and flexible terminal chains, which drives their self-assembly into ordered mesophases (e.g., nematic, smectic).[5][6] The benzoate portion of the molecule serves as a key part of the rigid core.

The primary synthetic strategy involves linking the methyl 4-(bromomethyl)benzoate unit to a phenolic compound via the Williamson ether synthesis . This reaction forms an ether linkage, extending the rigid molecular core, which is crucial for achieving liquid crystalline behavior.[7][8]

The "Why": Mechanistic Insights into Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction.[7][9]

-

Causality: A phenoxide ion, generated by deprotonating a phenol with a mild base, acts as the nucleophile. Methyl 4-(bromomethyl)benzoate provides the electrophilic benzylic carbon.

-

Choice of Base: A base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the acidic phenol but not so strong that it risks hydrolyzing the methyl ester on the electrophile.[9]

-

Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is used. It effectively solvates the potassium cation but does not solvate the phenoxide anion as strongly, leaving it highly nucleophilic and ready to attack.[9]

Caption: Workflow for Liquid Crystal Synthesis.

Protocol: Synthesis of a Calamitic Liquid Crystal Precursor

This protocol details the synthesis of Methyl 4-((4-cyanophenoxy)methyl)benzoate, a common precursor for more complex liquid crystal structures.

Materials:

-

Methyl 4-(bromomethyl)benzoate (1.0 eq)

-

4-cyanophenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyanophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) until the solids are suspended (approx. 10 mL per gram of 4-cyanophenol).

-

Nucleophile Formation: Stir the mixture at room temperature for 30 minutes. The phenol is deprotonated to form the potassium phenoxide salt.

-

Electrophile Addition: Dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product as a white solid.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The presence of the ether linkage and the retention of the ester and nitrile groups should be verified.

Application in Polymer Synthesis

In polymer chemistry, Methyl 4-(bromomethyl)benzoate is primarily used as a functional initiator or as a post-polymerization modification agent.[10] The benzyl bromide moiety is an excellent initiating site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or can be used to graft side-chains onto an existing polymer backbone.

The "Why": Grafting onto Polymer Backbones

Grafting functional molecules onto a polymer is a powerful method to tailor its properties.[11] For this application, a pre-formed polymer with nucleophilic side-chains (e.g., hydroxyl or amine groups) is reacted with Methyl 4-(bromomethyl)benzoate.

-

Causality: This is another example of an SN2 reaction. The nucleophilic groups on the polymer backbone attack the electrophilic benzylic carbon of the benzoate reagent.

-

Self-Validation: The success of the grafting reaction can be quantified. By comparing the ¹H NMR spectra before and after the reaction, the integration of the new aromatic peaks from the benzoate moiety relative to the polymer backbone peaks provides a direct measure of the grafting density. This internal validation is critical for ensuring reproducibility.

Caption: Polymer Side-Chain Functionalization Scheme.

Protocol: Side-Chain Functionalization of Poly(vinyl alcohol)

This protocol describes the grafting of methyl 4-(bromomethyl)benzoate onto a poly(vinyl alcohol) (PVA) backbone.

Materials:

-

Poly(vinyl alcohol) (PVA), low molecular weight

-

Methyl 4-(bromomethyl)benzoate (0.5 eq relative to PVA hydroxyl groups)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pyridine, anhydrous

-

Diethyl ether

-

Methanol

Procedure:

-

Polymer Dissolution: In a dry, three-neck round-bottom flask under an inert atmosphere, dissolve the PVA in anhydrous DMSO. This may require gentle heating (e.g., 60-70°C) and several hours.

-

Reagent Addition: Once the PVA is fully dissolved, cool the solution to room temperature. Add anhydrous pyridine (acting as a mild base and acid scavenger) followed by the dropwise addition of a solution of Methyl 4-(bromomethyl)benzoate in anhydrous DMSO.

-

Reaction: Stir the mixture at room temperature for 24-48 hours.

-

Precipitation and Purification:

-

Slowly pour the viscous reaction mixture into a large beaker of vigorously stirring diethyl ether. The functionalized polymer will precipitate out.

-

Collect the solid polymer by filtration.

-

To remove unreacted reagents and byproducts, re-dissolve the polymer in a minimal amount of DMSO and re-precipitate it into diethyl ether. Repeat this process two more times.

-

-

Final Wash and Drying: Wash the final polymer precipitate with methanol to remove residual DMSO, then dry thoroughly under vacuum at 40-50°C until a constant weight is achieved.

-

Validation and Quantification:

-

FT-IR: Confirm the successful grafting by identifying the appearance of a new carbonyl stretch (~1720 cm⁻¹) from the methyl ester and aromatic C-H peaks.

-

¹H NMR: Dissolve the dried polymer in DMSO-d₆. Compare the integration of the aromatic protons of the grafted benzoate group (peaks typically between 7.5-8.1 ppm) to the protons of the PVA backbone to calculate the degree of substitution.

-

Conclusion

Methyl 4-(bromomethyl)benzoate is a cornerstone reagent for the rational design of advanced materials. Its predictable and efficient reactivity through SN2 pathways allows for the systematic construction of both highly ordered liquid crystalline materials and precisely functionalized polymers. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to innovate in the fields of materials science, drug delivery, and beyond.

References

-

Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts. Retrieved from [Link]

-

Al-Hamdani, A. H., et al. (2016). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 21(11), 1439. Available at: [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Department, University of Texas. Retrieved from [Link]

-

Gafur, M. A., et al. (2019). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus Chimie, 22(6-7), 473-483. Available at: [Link]

-

Yathirajan, H. S., et al. (2007). Methyl 4-(bromomethyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(4), o1333-o1334. Available at: [Link]

- Google Patents. (1996). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Royal Society of Chemistry. (2021). Chiral calamitic organosiloxane liquid crystals with tunable properties. Retrieved from [Link]

-

Singh, R. K., et al. (2014). Mesomorphic, micro-Raman and DFT studies of new calamitic liquid crystals; methyl 4-[4-(4-alkoxy benzoyloxy)benzylideneamino]benzoates. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 248-256. Available at: [Link]

-

International Journal of Current Research. (n.d.). Exploring mesomorphic properties and thermal behavior of novel thermotropic liquid crystals. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Docsity. (2012). Williamson Ether Synthesis - Introduction to Organic Chemistry - Lecture Notes. Retrieved from [Link]

-

Research Square. (2020). Synthesis and characterization of liquid crystal methyl methacrylic monomers. Retrieved from [Link]

-

Wiley Online Library. (2020). Liquid Crystalline Benzoic Acid Ester MIDA Boronates: Synthesis and Mesomorphic Properties. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Mesomorphic Investigations of Liquid Crystalline Compounds Having a Benzothiazole Ring. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Retrieved from [Link]

-

Creative Chemistry. (n.d.). Phenols. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). Arenes and Phenols - Organic Chemistry. Retrieved from [Link]

-

MDPI. (2021). Design and Self-Assembling Behaviour of Calamitic Reactive Mesogens with Lateral Methyl and Methoxy Substituents and Vinyl Terminal Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Synthetic Polymers for Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Chain-End-Functionalized Poly(methyl methacrylate)s with a Definite Number of Benzyl Bromide Moieties and Their Application to Star-Branched Polymers. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Beyond liquid crystals: new research trends for mesogenic molecules in liquids. Retrieved from [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

YouTube. (2023). Methyl Benzoate : Organic Synthesis Fischer Esterification. Retrieved from [Link]

-

MDPI. (2019). Polymer/Metal Organic Framework (MOF) Nanocomposites for Biomedical Applications. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]

- 5. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. francis-press.com [francis-press.com]

- 10. guidechem.com [guidechem.com]

- 11. Synthetic Polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Methyl 2-[4-(bromomethyl)phenyl]benzoate in the Synthesis of Complex Molecules: A Guide to Cross-Coupling and Alkylation Protocols

Introduction: Unveiling the Synthetic Versatility of a Bifunctional Reagent

In the landscape of modern organic synthesis, the demand for efficient and atom-economical methods for constructing complex molecular architectures is ever-present. Bifunctional reagents, possessing two distinct reactive sites, have emerged as powerful tools in this endeavor, enabling streamlined synthetic pathways.[1][2][3][4] Methyl 2-[4-(bromomethyl)phenyl]benzoate stands out as a prime example of such a reagent, ingeniously combining a latent nucleophilic coupling partner in its biphenyl core with a reactive electrophilic benzylic bromide. This unique arrangement makes it a cornerstone intermediate in the synthesis of high-value compounds, most notably the angiotensin II receptor antagonist, Telmisartan.[1][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of Methyl 2-[4-(bromomethyl)phenyl]benzoate. We will delve into the critical cross-coupling reactions used to construct its core structure and provide detailed protocols for its subsequent application as a key alkylating agent.

The Biphenyl Core Synthesis: A Suzuki-Miyaura Coupling Approach

The formation of the biphenyl skeleton is the foundational step in harnessing the potential of Methyl 2-[4-(bromomethyl)phenyl]benzoate. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7]

The general principle of the Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound with an organohalide.[7] The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.

Protocol 1: Synthesis of Methyl 2-(4-methylphenyl)benzoate

This protocol outlines the synthesis of the direct precursor to Methyl 2-[4-(bromomethyl)phenyl]benzoate via a Suzuki-Miyaura coupling.

Reactants and Reagents

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Amount |

| Methyl 2-bromobenzoate | 215.05 g/mol | 1.0 | As required |

| 4-Methylphenylboronic acid | 135.96 g/mol | 1.1 - 1.5 | Varies |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 g/mol | 0.01 - 0.05 | Varies |

| Triphenylphosphine (PPh₃) | 262.29 g/mol | 0.02 - 0.10 | Varies |

| Potassium carbonate (K₂CO₃) | 138.21 g/mol | 2.0 - 3.0 | Varies |

| Toluene | - | - | Sufficient volume |

| Water | - | - | Sufficient volume |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl 2-bromobenzoate, 4-methylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio) to the flask.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(4-methylphenyl)benzoate.

From Precursor to Key Intermediate: The Bromination Step

With the biphenyl core established, the next critical step is the introduction of the bromomethyl group. This is typically achieved through a radical bromination of the methyl group on the tolyl moiety. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often with a radical initiator like azobisisobutyronitrile (AIBN).

Protocol 2: Synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate

This protocol details the conversion of methyl 2-(4-methylphenyl)benzoate to the target compound.

Reactants and Reagents

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Amount |

| Methyl 2-(4-methylphenyl)benzoate | 226.27 g/mol | 1.0 | As required |

| N-Bromosuccinimide (NBS) | 177.98 g/mol | 1.0 - 1.2 | Varies |

| Azobisisobutyronitrile (AIBN) | 164.21 g/mol | 0.02 - 0.10 | Varies |

| Carbon tetrachloride (CCl₄) or other suitable solvent | - | - | Sufficient volume |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 2-(4-methylphenyl)benzoate in a suitable solvent such as carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC or LC-MS.

-

Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to afford Methyl 2-[4-(bromomethyl)phenyl]benzoate.

Application in Complex Molecule Synthesis: N-Alkylation in the Telmisartan Synthesis

The primary application of Methyl 2-[4-(bromomethyl)phenyl]benzoate is as a potent electrophile for the N-alkylation of heterocyclic systems. Its role in the synthesis of Telmisartan is a showcase of its strategic importance.[1][5][6] In this synthesis, the bis-benzimidazole core of Telmisartan is first constructed, and then Methyl 2-[4-(bromomethyl)phenyl]benzoate is used to introduce the biphenylmethyl moiety.

Protocol 3: N-Alkylation of a Bis-benzimidazole Intermediate

This generalized protocol illustrates the use of Methyl 2-[4-(bromomethyl)phenyl]benzoate in an N-alkylation reaction.

Reactants and Reagents

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Amount |

| Bis-benzimidazole intermediate | Varies | 1.0 | As required |

| Methyl 2-[4-(bromomethyl)phenyl]benzoate | 305.17 g/mol | 1.0 - 1.2 | Varies |

| Potassium tert-butoxide (KOtBu) or other suitable base | 112.21 g/mol | 1.1 - 1.5 | Varies |

| Dimethylformamide (DMF) or other polar aprotic solvent | - | - | Sufficient volume |

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the bis-benzimidazole intermediate in anhydrous DMF.

-

Base Addition: Cool the solution in an ice bath and add potassium tert-butoxide portion-wise. Stir for a short period to allow for deprotonation.

-

Alkylation: Add a solution of Methyl 2-[4-(bromomethyl)phenyl]benzoate in DMF dropwise to the reaction mixture.

-